molecular formula C19H18N2O3S B2650036 (Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-13-7

(Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2650036
M. Wt: 354.42
InChI Key: TYRUXSHARBIPIS-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies and Chemical Properties

Synthetic studies on bacitracin and thiazoline peptides highlighted the racemization and epimerization of amino acid residues connected to the thiazoline ring, which is a general characteristic of thiazoline peptides, demonstrating the chemical behavior during the synthesis process (Hirotsu, Shiba, & Kaneko, 1970).

Research on photochemical reactions of similar compounds indicated two competing photolytic pathways: reversible photoisomerisation to a ketene, and loss of carbon dioxide to form a singlet imino-carbene, showcasing the reactivity under UV light (Ang & Prager, 1992).

A convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives was reported, prepared by interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, showcasing a versatile approach to synthesizing a range of structurally related compounds (Mohamed, 2014).

Applications Beyond Drug Use

Anti-rheumatic potential of related thiazole derivatives was explored, where ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes showed significant effects, indicating the potential for therapeutic applications beyond traditional drug use (Sherif & Hosny, 2014).

Synthetic routes to benzothiazole cores of natural products demonstrated biomimetic oxidative routes, emphasizing the relevance of these compounds in mimicking or enhancing natural biochemical processes (Blunt et al., 2015).

properties

IUPAC Name

ethyl 3-methyl-2-(2-methylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-4-24-18(23)13-9-10-15-16(11-13)25-19(21(15)3)20-17(22)14-8-6-5-7-12(14)2/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRUXSHARBIPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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